2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide
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Overview
Description
2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide: is an organic compound with the molecular formula C8H4Br2F4 and a molecular weight of 335.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl bromide core. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-fluoro-5-(trifluoromethyl)toluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: It can be oxidized to form corresponding benzyl alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used under mild conditions.
Major Products:
Nucleophilic substitution: Products include substituted benzyl derivatives with various functional groups.
Oxidation: Products include benzyl alcohols and carboxylic acids.
Reduction: Products include benzyl derivatives with hydrogen replacing the bromine atoms.
Scientific Research Applications
Chemistry: 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is used as a building block in organic synthesis for the preparation of complex molecules. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the effects of halogenated benzyl derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules and probes for biochemical studies .
Medicine: In medicinal chemistry, this compound is used to develop new drug candidates with potential therapeutic applications. It is involved in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties for various applications .
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of bromine, fluorine, and trifluoromethyl groups enhances its reactivity and specificity towards certain molecular targets .
Molecular Targets and Pathways:
Comparison with Similar Compounds
2-Fluoro-5-(trifluoromethyl)benzyl bromide: Similar structure but lacks the second bromine atom.
4-(Trifluoromethyl)benzyl bromide: Lacks both the fluorine and the second bromine atoms.
2,4-Bis(trifluoromethyl)benzyl bromide: Contains two trifluoromethyl groups instead of one.
Uniqueness: 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-fluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-3-4-1-7(11)5(2-6(4)10)8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGUAZAXSGVSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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